molecular formula C20H35N7O8S B14213580 L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- CAS No. 755025-72-0

L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl-

Cat. No.: B14213580
CAS No.: 755025-72-0
M. Wt: 533.6 g/mol
InChI Key: CROXPNJRCAVBAQ-VLJOUNFMSA-N
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Description

L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- is a peptide compound composed of five amino acids: L-asparagine, L-cysteine, L-alanine, L-leucine, and L-asparagine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: Each amino acid is coupled to the growing peptide chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides like L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids through peptide bond formation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) are common reducing agents.

    Substitution: Peptide coupling reagents like DIC and HOBt are used for amino acid substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol-containing peptides.

    Substitution: Modified peptides with different amino acid sequences.

Scientific Research Applications

L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- has various applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme activity.

    Medicine: Potential therapeutic applications in drug development and delivery.

    Industry: Utilized in the production of peptide-based materials and bioconjugates.

Mechanism of Action

The biological activity of L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- is primarily determined by its amino acid sequence and structure. The compound can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-: Lacks the terminal L-asparagine residue.

    L-Asparagine, L-cysteinyl-L-alanyl-: Shorter peptide with fewer amino acids.

    L-Asparagine, L-cysteinyl-: Even shorter peptide with only two amino acids.

Uniqueness

L-Asparagine, L-cysteinyl-L-alanyl-L-leucyl-L-asparaginyl- is unique due to its specific sequence and the presence of both hydrophilic (L-asparagine) and hydrophobic (L-leucine) residues. This combination allows for diverse interactions with biological molecules, making it a versatile compound for various applications.

Properties

CAS No.

755025-72-0

Molecular Formula

C20H35N7O8S

Molecular Weight

533.6 g/mol

IUPAC Name

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C20H35N7O8S/c1-8(2)4-11(25-16(30)9(3)24-17(31)10(21)7-36)18(32)26-12(5-14(22)28)19(33)27-13(20(34)35)6-15(23)29/h8-13,36H,4-7,21H2,1-3H3,(H2,22,28)(H2,23,29)(H,24,31)(H,25,30)(H,26,32)(H,27,33)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1

InChI Key

CROXPNJRCAVBAQ-VLJOUNFMSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CS)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CS)N

Origin of Product

United States

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